2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
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Overview
Description
2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a chemical compound that blends the aromatic complexity of a pyridine ring with the reactive nature of a tetrazole moiety. This structure creates a versatile compound often used in advanced chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine typically starts with the preparation of key intermediates. One common route involves the reaction of a substituted pyridine with a phenyl-substituted tetrazole under catalytic conditions. Typically, a palladium-catalyzed coupling reaction, such as Suzuki or Stille coupling, is employed.
Reaction Conditions:
Solvents: Toluene or dimethylformamide (DMF)
Catalysts: Palladium acetate or palladium(II) chloride
Temperature: 80-110°C
Duration: 6-12 hours
Industrial Production Methods
In industrial settings, this compound can be prepared in bulk using continuous flow reactors to ensure consistency and scalability. High-throughput synthesis can optimize reaction times and yields, often utilizing automated systems to handle reagents and monitor reactions.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: Forms oxidized derivatives under the influence of oxidizing agents like permanganate or chromium trioxide.
Reduction: Can be reduced using hydrogenation methods with palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of base catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate
Reduction: Hydrogen gas, palladium/carbon catalyst
Substitution: Sodium hydride, potassium carbonate
Major Products
Oxidation: Oxidized aromatic ketones or quinones
Reduction: Reduced aromatic amines or hydrocarbons
Substitution: Various functionalized derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, it serves as a precursor for synthesizing complex molecules and is a building block for supramolecular structures.
Biology
In biological research, it is utilized for the study of enzyme inhibition and receptor binding due to its ability to interact with biomolecules.
Medicine
The compound is explored for its potential pharmaceutical applications, including anti-inflammatory and anti-cancer properties.
Industry
Industrially, it is used in the manufacture of advanced materials and specialty chemicals, particularly where precise functionalization is needed.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity in cellular signaling pathways. The trifluoromethyl and tetrazole groups are key to its high binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-phenylpyridine
3-(trifluoromethyl)phenylpyridine
(1H-1,2,3,4-tetrazol-5-yl)methylpyridine
Uniqueness
The distinct combination of the tetrazole and trifluoromethyl groups sets this compound apart, giving it unique chemical properties and enhanced biological activity. This combination is less common and offers greater versatility in research and industrial applications.
Through its sophisticated structure and broad applicability, 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine stands out as a pivotal compound in modern science and industry.
Properties
IUPAC Name |
2-[(S)-phenyl(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5/c15-14(16,17)10-7-4-8-18-12(10)11(13-19-21-22-20-13)9-5-2-1-3-6-9/h1-8,11H,(H,19,20,21,22)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNRLTVANHGBEN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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